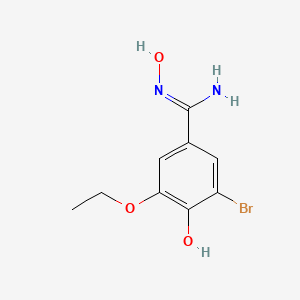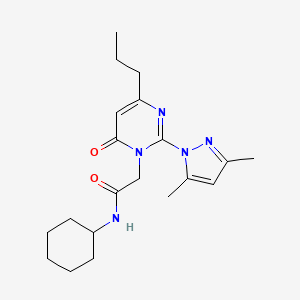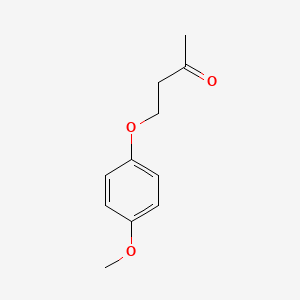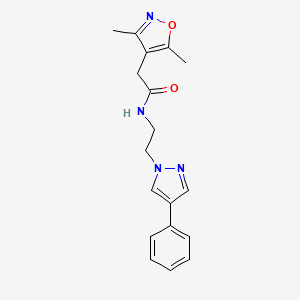
(Z)-3-bromo-5-ethoxy-N',4-dihydroxybenzene-1-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BEC is a synthetic compound that was first synthesized in the 1990s. It has been shown to have anticancer properties and has been studied extensively in vitro and in vivo. BEC is a member of the family of carboximidamides, which have been shown to have a range of biological activities.
Mécanisme D'action
The exact mechanism of action of BEC is not fully understood. However, it is believed to act by inhibiting the activity of protein kinase B (AKT), which is a key regulator of cell survival and proliferation. BEC has also been shown to induce the expression of pro-apoptotic genes and inhibit the expression of anti-apoptotic genes.
Biochemical and physiological effects:
BEC has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of AKT, induce apoptosis in cancer cells, and inhibit angiogenesis. BEC has also been shown to have anti-inflammatory properties and to inhibit the growth of bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using BEC in lab experiments is that it has been extensively studied and its anticancer properties have been well documented. However, one limitation is that BEC is not very water-soluble, which can make it difficult to use in some experiments.
Orientations Futures
There are several future directions for research on BEC. One area of interest is the development of more water-soluble analogs of BEC that can be used in a wider range of experiments. Another area of interest is the development of combination therapies that use BEC in combination with other anticancer agents. Additionally, further research is needed to fully understand the mechanism of action of BEC and to identify its molecular targets.
In conclusion, BEC is a synthetic compound that has been extensively studied for its anticancer properties. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and suppress tumor growth in vitro and in vivo. While there are limitations to its use in lab experiments, BEC remains an important area of research for the development of new anticancer therapies.
Méthodes De Synthèse
BEC can be synthesized using a variety of methods. The most common method involves the reaction of 3-bromo-5-ethoxyphenol with N,N'-diisopropylcarbodiimide (DIC) in the presence of 1-hydroxybenzotriazole (HOBt) and N,N-diisopropylethylamine (DIPEA). The reaction yields BEC as a white powder with a melting point of 247-249°C.
Applications De Recherche Scientifique
BEC has been extensively studied for its anticancer properties. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and suppress tumor growth in vitro and in vivo. BEC has also been shown to have synergistic effects when used in combination with other anticancer agents.
Propriétés
IUPAC Name |
3-bromo-5-ethoxy-N',4-dihydroxybenzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O3/c1-2-15-7-4-5(9(11)12-14)3-6(10)8(7)13/h3-4,13-14H,2H2,1H3,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZBCWYUQVTUPCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C(=NO)N)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C(=N/O)/N)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-bromo-5-ethoxy-N',4-dihydroxybenzene-1-carboximidamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]quinoxaline](/img/structure/B2790833.png)

![N-(5-methyl-1,2-oxazol-3-yl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2790835.png)
![3-(4-bromobenzyl)-9-(4-ethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2790838.png)

![N-Methyl-N-[2-oxo-2-[[1-(2-phenylacetyl)piperidin-3-yl]amino]ethyl]prop-2-enamide](/img/structure/B2790842.png)
![(4aS,7S)-hexahydro-2H-pyrrolo[1,2-b][1,2]thiazine-7-carboxylic acid 1,1-dioxide](/img/structure/B2790845.png)


![(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(benzo[d]thiazol-6-yl)methanone](/img/structure/B2790849.png)
![4-(4-chlorophenyl)-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2(5H)-furanone](/img/structure/B2790851.png)

![8-Bromo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline](/img/structure/B2790855.png)
